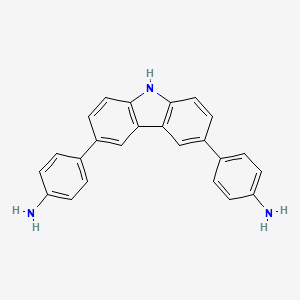
4,4'-(9h-Carbazole-3,6-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(9H-Carbazole-3,6-diyl)dianiline is an organic compound with the molecular formula C24H19N3. It is a solid at room temperature, typically appearing as white to light yellow crystals. This compound is known for its unique carbazole structure, which imparts specific electronic and optical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dianiline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve high temperatures and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(9H-Carbazole-3,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution[][3].
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different electronic and optical properties depending on the nature of the substituents[3][3].
Wissenschaftliche Forschungsanwendungen
4,4’-(9H-Carbazole-3,6-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly for its potential as a pharmacophore.
Wirkmechanismus
The mechanism by which 4,4’-(9H-Carbazole-3,6-diyl)dianiline exerts its effects is primarily through its interaction with electronic and molecular pathways. Its carbazole core allows it to participate in π-π stacking interactions, which are crucial for its role in optoelectronic devices. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for targeting different molecular pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 9-(4-Formylphenyl)-9H-carbazole-3,6-dicarbaldehyde [6][6]
Uniqueness
4,4’-(9H-Carbazole-3,6-diyl)dianiline stands out due to its specific electronic properties and stability, which make it particularly suitable for use in optoelectronic applications. Its ability to form stable films and its high thermal stability are advantages over some similar compounds[6][6].
Eigenschaften
Molekularformel |
C24H19N3 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
4-[6-(4-aminophenyl)-9H-carbazol-3-yl]aniline |
InChI |
InChI=1S/C24H19N3/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2 |
InChI-Schlüssel |
DMWLNZWFRRFYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
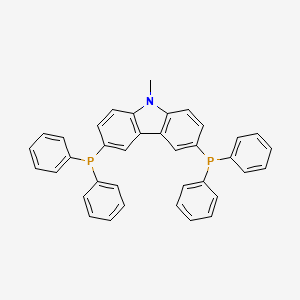
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
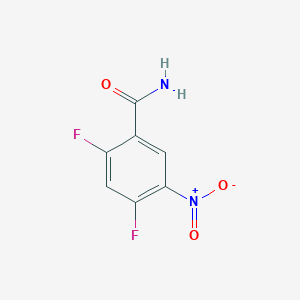
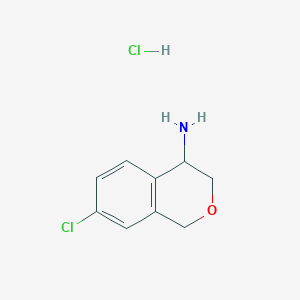
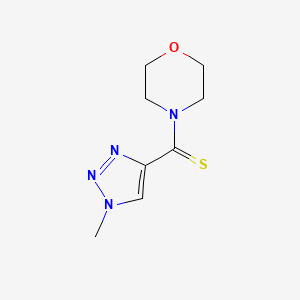
![{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid](/img/structure/B12501156.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12501166.png)
